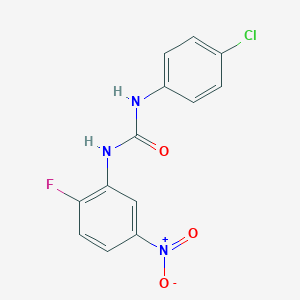![molecular formula C22H20N6O4 B323797 N1,N4-BIS[(PHENYLCARBAMOYL)AMINO]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B323797.png)
N1,N4-BIS[(PHENYLCARBAMOYL)AMINO]BENZENE-1,4-DICARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) is a complex organic compound with the molecular formula C22H20N6O4 and a molecular weight of 432.43 g/mol This compound is characterized by its unique structure, which includes two phenylhydrazinecarboxamide groups connected by a phenylenedi(carbonyl) linker
Vorbereitungsmethoden
The synthesis of 2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) typically involves the reaction of 1,4-phenylenedi(carbonyl) chloride with N-phenylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and causing antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) can be compared with other similar compounds, such as:
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-methylhydrazinecarboxamide): This compound has a similar structure but with methyl groups instead of phenyl groups, leading to different chemical and biological properties.
1,4-phenylenedi(carbonyl)bis(N-phenylhydrazinecarboxamide): This compound has a similar backbone but lacks the 2,2’-substitution, resulting in different reactivity and applications.
N-phenylhydrazinecarboxamide: A simpler compound with only one phenylhydrazinecarboxamide group, used as a precursor in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C22H20N6O4 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
1-phenyl-3-[[4-[(phenylcarbamoylamino)carbamoyl]benzoyl]amino]urea |
InChI |
InChI=1S/C22H20N6O4/c29-19(25-27-21(31)23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(30)26-28-22(32)24-18-9-5-2-6-10-18/h1-14H,(H,25,29)(H,26,30)(H2,23,27,31)(H2,24,28,32) |
InChI-Schlüssel |
RXELVCJTBHGNQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-N-{2-[(phenylacetyl)amino]cyclohexyl}acetamide](/img/structure/B323716.png)

![ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate](/img/structure/B323719.png)
![4-methoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B323721.png)
![(6E)-3-(diethylamino)-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323724.png)
![methyl 5-benzyl-4-methyl-2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiophene-3-carboxylate](/img/structure/B323725.png)
![3-PHENYL-1-(4-{4-[(PHENYLCARBAMOTHIOYL)AMINO]PHENOXY}PHENYL)THIOUREA](/img/structure/B323726.png)
![(6E)-4-nitro-6-[(4-pyrrolidin-1-ylsulfonylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323728.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B323729.png)
![3-chloro-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323731.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)


![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)
